Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)-
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Overview
Description
Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)- is a complex organic compound with a unique structure that includes a butanoic acid backbone, a methyl ester group, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)- typically involves the esterification of butanoic acid derivatives with appropriate alcohols and amines. One common method is the reaction of 3-methylbutanoic acid with (1S)-1-phenylethylamine under acidic conditions to form the amide intermediate. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways. The ester group may undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-methyl-, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a phenylethylamine moiety.
Butanoic acid, 3-methyl-: Lacks the ester and amine groups, making it less complex.
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, methyl ester, (3S)-: Contains additional functional groups that alter its reactivity and applications.
Uniqueness
Butanoic acid, 3-[methyl[(1S)-1-phenylethyl]amino]-, methyl ester, (3S)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
644984-56-5 |
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Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl (3S)-3-[methyl-[(1S)-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C14H21NO2/c1-11(10-14(16)17-4)15(3)12(2)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3/t11-,12-/m0/s1 |
InChI Key |
RMPJGESTQIAGBC-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OC)N(C)[C@@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)OC)N(C)C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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